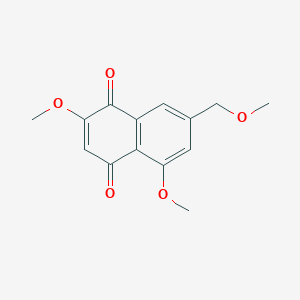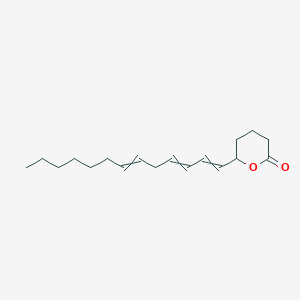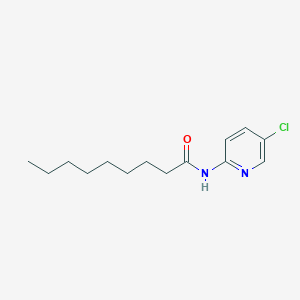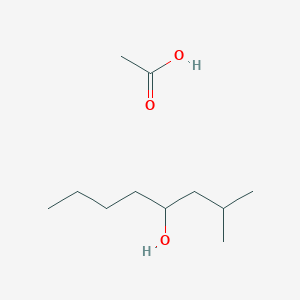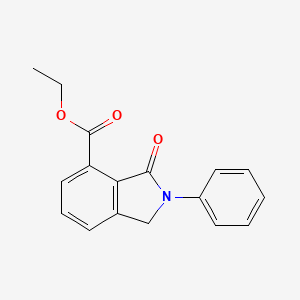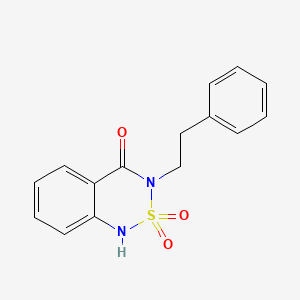
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide is a heterocyclic compound that features a benzothiadiazine ring system
準備方法
The synthesis of 1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable electrophile, followed by oxidation to form the benzothiadiazine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiadiazine ring
科学的研究の応用
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.
Biological Research: Its interactions with various biological targets are explored to understand its potential therapeutic effects.
作用機序
The mechanism of action of 1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
類似化合物との比較
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(2-phenylethyl)-, 2,2-dioxide can be compared with other benzothiadiazine derivatives such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
2,1,3-Benzothiadiazole: Used in the synthesis of various organic materials and as a building block in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications.
特性
CAS番号 |
810661-20-2 |
|---|---|
分子式 |
C15H14N2O3S |
分子量 |
302.4 g/mol |
IUPAC名 |
2,2-dioxo-3-(2-phenylethyl)-1H-2λ6,1,3-benzothiadiazin-4-one |
InChI |
InChI=1S/C15H14N2O3S/c18-15-13-8-4-5-9-14(13)16-21(19,20)17(15)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
InChIキー |
PMTLTDAMPDPFSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3NS2(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


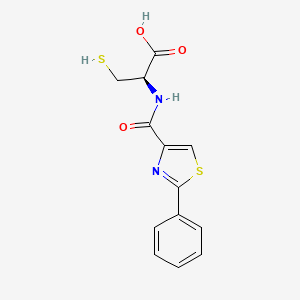
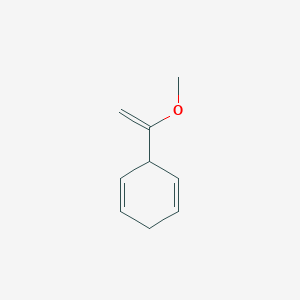
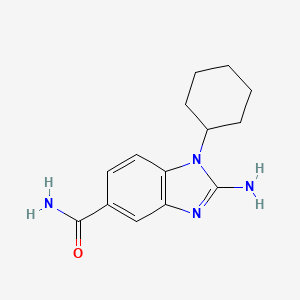
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
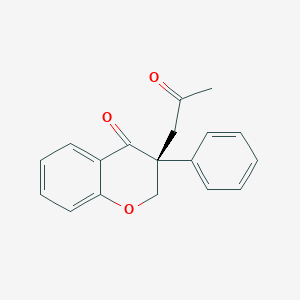
![4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B14213055.png)
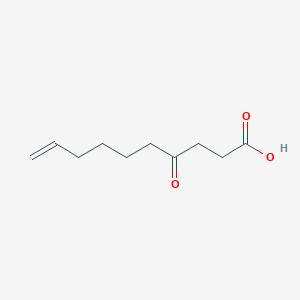
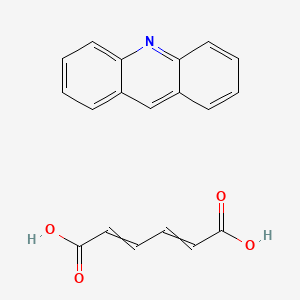
![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
